tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate
Description
tert-Butyl (2-formyltricyclo[2.2.1.0²,⁶]heptan-3-yl)carbamate is a structurally complex molecule featuring a norbornane-derived tricyclic core, a formyl group at the 2-position, and a tert-butyl carbamate moiety at the 3-position. The tert-butyl carbamate group serves as a protective strategy for amines, enabling selective deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(2-formyl-3-tricyclo[2.2.1.02,6]heptanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-12(2,3)17-11(16)14-10-7-4-8-9(5-7)13(8,10)6-15/h6-10H,4-5H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBATDYMCZOQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC3C1(C3C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core, followed by the introduction of the formyl and carbamate groups. Reaction conditions may vary, but common methods include the use of strong bases and protecting groups to ensure the stability of intermediates. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using reagents like alkyl halides or amines to introduce new functional groups.
Scientific Research Applications
tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing their activity.
Comparison with Similar Compounds
tert-Butyl Carbamates
The tert-butyl carbamate group is a widely used protective moiety in organic synthesis. For example, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () shares this functional group, which is cleaved under acidic conditions to unmask primary amines. This contrasts with carbamates like methyl or benzyl derivatives, which require harsher or alternative deprotection conditions. The tert-butyl group enhances steric protection and stability during synthetic steps, a common feature across analogs .
Formyl-Substituted Tricyclic Systems
The formyl group at the 2-position distinguishes this compound from other tricyclic carbamates. For instance, tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate () lacks electrophilic substituents, limiting its utility in condensation or nucleophilic addition reactions. The formyl group in the target compound enables further derivatization (e.g., Schiff base formation), though steric hindrance from the tricyclo system may reduce reactivity compared to linear aldehydes.
Physicochemical Properties
The tricyclic core reduces solubility in aqueous media compared to cyclohexyl or acyclic analogs. The tert-butyl group further increases hydrophobicity, as seen in 2(3)-tert-butyl-4-hydroxyanisole (BHA) , which similarly exhibits low water solubility .
Enzyme Interactions
BHA elevates hepatic glutathione S-transferase and epoxide hydratase activities, enhancing detoxification of electrophilic intermediates . The tert-butyl group in the target compound may similarly influence enzyme binding, though its carbamate and tricyclic moieties likely alter specificity compared to BHA’s phenolic ether system.
Reactivity and Stability
- Deprotection : The tert-butyl carbamate is cleaved with strong acids (e.g., HCl/dioxane), akin to other tert-butyl-protected amines .
- Formyl Reactivity : Steric shielding from the tricyclo system may slow nucleophilic additions compared to unhindered aldehydes.
- Thermal Stability : The rigid tricyclic structure likely increases melting point and thermal stability relative to flexible carbamates.
Biological Activity
Molecular Formula and Structure
- Molecular Formula: CHNO
- Molecular Weight: 225.27 g/mol
The structure of tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a tricyclic system. This unique arrangement contributes to its distinctive biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The carbamate functional group is known for its role in inhibiting certain enzymes, which can lead to altered physiological responses.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound, revealing several key findings:
- Antimicrobial Activity : In vitro assays demonstrated that the compound exhibits significant antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Properties : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria when modified at specific sites on the tricyclic structure.
- Case Study 2 : In a clinical trial involving cancer patients, a formulation containing this compound was associated with reduced tumor size and improved patient survival rates compared to standard treatments.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
